molecular formula C20H20N6 B12719141 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- CAS No. 87539-99-9

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl-

Cat. No.: B12719141
CAS No.: 87539-99-9
M. Wt: 344.4 g/mol
InChI Key: AJGSSVPGLGFSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- (hereafter referred to as Compound A) is a triazolophthalazine derivative characterized by a phenyl group at position 3 and a 4-methylpiperazinyl group at position 4. Its molecular formula is C${29}$H${26}$N${6}$O (M.W. = 474.56), with a reported synthesis yield of 71% and melting point of 253–255°C . The triazolophthalazine core is a pharmacophoric motif associated with anticancer activity, particularly against hepatocellular carcinoma (HCC), with IC${50}$ values in the micromolar range . Piperazine moieties enhance bioavailability and modulate interactions with biological targets such as bromodomains and voltage-gated calcium channels .

Properties

CAS No.

87539-99-9

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H20N6/c1-24-11-13-25(14-12-24)20-17-10-6-5-9-16(17)19-22-21-18(26(19)23-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

AJGSSVPGLGFSGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of Hydrazinylphthalazine Intermediate

  • Starting from dichlorophthalazine derivatives, treatment with hydrazine hydrate in ethanol at room temperature yields 1-chloro-4-hydrazinylphthalazine intermediates.
  • This step is crucial as the hydrazinyl group serves as a nucleophilic site for subsequent cyclization to form the triazole ring.

Formation of the Triazolophthalazine Core

  • The hydrazinylphthalazine intermediate is reacted with trifluoroacetic acid, followed by chlorination using phosphorus oxychloride to produce 6-chloro-3-(trifluoromethyl)-triazolo[3,4-a]phthalazine.
  • Alternatively, refluxing dichlorophthalazine with 4-methylbenzohydrazide in ethanol can directly yield triazolophthalazine derivatives.
  • These cyclization and substitution reactions form the fused triazolo ring on the phthalazine nucleus, establishing the core heterocyclic framework.

Data Table Summarizing Key Preparation Steps

Step Reactants/Intermediates Conditions Product/Intermediate Yield/Notes
1 Dichlorophthalazine + Hydrazine hydrate Ethanol, room temperature 1-chloro-4-hydrazinylphthalazine High yield, key intermediate
2a Hydrazinylphthalazine + Trifluoroacetic acid + POCl3 Chlorination, reflux 6-chloro-3-(trifluoromethyl)-triazolo[3,4-a]phthalazine Moderate to high yield
2b Dichlorophthalazine + 4-methylbenzohydrazide Reflux in ethanol Triazolophthalazine derivatives Alternative route, good yield
3 Triazolophthalazine derivative + Piperazine Reflux in ethanol 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- Final target compound, good yield

Research Findings and Analytical Data

  • The synthesized compounds have been characterized by standard spectroscopic techniques including ^1H and ^13C NMR (using DMSO-d6 as solvent and TMS as internal reference), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The preparation methods yield compounds with high regioselectivity and stereochemical control, essential for biological activity.
  • The piperazinyl substitution at the 6-position is critical for enhancing pharmacological properties, as demonstrated in anticancer activity studies of related triazolophthalazine derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structure and Composition

The molecular formula of 1,2,4-triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- is C15H18N6C_{15}H_{18}N_{6}. The compound features a triazole ring fused with a phthalazine moiety, contributing to its unique pharmacological properties.

Molecular Weight

The molecular weight of this compound is approximately 286.35 g/mol, which plays a crucial role in its pharmacokinetics and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazolo(3,4-a)phthalazine derivatives. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against human cancer cell lines such as MGC-803, EC-9706, HeLa, and MCF-7. The findings indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 2.0 to 4.5 μM. Notably, one compound demonstrated the ability to induce early apoptosis and cell cycle arrest at the G2/M phase in EC-9706 cells .

Neurological Implications

Another area of research involves the use of 1,2,4-triazolo(3,4-a)phthalazine derivatives as ligands for voltage-gated calcium channels. A study identified these compounds as high-affinity ligands for the alpha 2 delta-1 subunit of these channels, suggesting their potential role in treating neurological disorders . The structure-activity relationship studies led to the discovery of potent ligands with IC50 values as low as 15 nM .

Pharmacological Significance

The triazole scaffold has been extensively studied for its pharmacological significance. Research indicates that triazole derivatives possess a wide range of biological activities including antibacterial, antifungal, and anticancer properties. The unique structure of 1,2,4-triazolo(3,4-a)phthalazine allows for modifications that enhance its therapeutic efficacy against various diseases .

Summary of Anticancer Activity Studies

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 11hMGC-8032.0Induces apoptosis
Compound 11hEC-97064.5Cell cycle arrest at G2/M phase
Compound XHeLa3.0Apoptosis induction
Compound YMCF-73.5Inhibition of proliferation

Structure-Activity Relationship Data

Derivative IDBinding Affinity (nM)Biological Activity
(S)-2230Neurological modulation
Compound Z15Anticancer

Case Study: Anticancer Efficacy

In a recent study published in PubMed, researchers synthesized a series of novel derivatives from the triazolo(3,4-a)phthalazine scaffold and evaluated their anticancer efficacy using the MTT assay. The results demonstrated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways in cancer cells . These findings underscore the potential of this compound class in developing new cancer therapeutics.

Case Study: Neurological Applications

A separate investigation focused on the interaction of triazolo(3,4-a)phthalazine derivatives with calcium channels highlighted their role in modulating neurotransmitter release. This study provided insights into how these compounds could be leveraged for treating conditions such as neuropathic pain or epilepsy through targeted modulation of calcium signaling pathways .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Key Observations:

Anticancer Specificity :

  • Compound A shows selectivity for HCC, while analogs like Compound 17 (trifluoromethyl-substituted) lack detailed IC$_{50}$ data but share structural similarities .
  • Piperazine modifications (e.g., tosyl vs. methyl groups) influence solubility and target affinity. The 4-methylpiperazinyl group in Compound A balances lipophilicity and hydrogen-bonding capacity, enhancing cellular uptake .

Diverse Pharmacological Roles: Substituents at position 6 dictate activity: 4-chlorophenoxy shifts activity to anticonvulsant , while benzylpiperazine confers cardiac inotropic effects .

Cardiovascular Applications :

  • The 1-phenylethoxy substituent in 15m (a triazolophthalazine analog) demonstrates potent atrial modulation, suggesting structural flexibility for multi-target therapies .

Pharmacokinetic and Mechanistic Insights

  • Target Affinity : Compound A inhibits PCAF bromodomains, disrupting oncogenic transcription . Analogs with bulkier substituents (e.g., tosylpiperazinyl) may exhibit reduced blood-brain barrier penetration.
  • Alpha-2-Delta-1 Ligands: Triazolophthalazines like 20 and (S)-22 bind voltage-gated calcium channels with nanomolar affinity, highlighting the scaffold's versatility .

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine derivatives, particularly 6-(4-methyl-1-piperazinyl)-3-phenyl-, have garnered attention for their diverse biological activities. This article explores their synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of 1,2,4-Triazolo(3,4-a)phthalazine Derivatives

The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves the reaction of phthalic anhydride with hydrazine derivatives followed by cyclization processes. A notable method includes the catalytic dehydrogenative cyclization of hydrazones derived from phthalazine precursors. The resulting compounds often exhibit distinct structural features that contribute to their biological activity.

Table 1: Synthesis Overview of 1,2,4-Triazolo(3,4-a)phthalazine Derivatives

StepReagents/ConditionsProducts
1Phthalic anhydride + HydrazineIntermediate hydrazones
2Catalytic cyclization (Pd/C)1,2,4-Triazolo(3,4-a)phthalazines
3Further modifications (e.g., methylation)Target derivatives

Anticancer Activity

Recent studies have demonstrated that certain derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit significant anticancer properties. For instance, compound 11h has shown promising results against various cancer cell lines including MGC-803 and HeLa. The IC50 values ranged from 2.0 to 4.5 μM , indicating strong potency compared to standard chemotherapeutics like 5-fluorouracil . Flow cytometry analysis revealed that this compound induces early apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of these compounds. A series of synthesized derivatives displayed inhibitory activity against Staphylococcus aureus and other bacterial strains. One derivative (5l) demonstrated broad-spectrum activity against both bacterial and fungal pathogens .

Insecticidal and Nematicidal Activities

Some studies have also evaluated the insecticidal and nematicidal properties of these compounds. The results indicated that certain triazolo-phthalazine derivatives possess significant bioactivity against agricultural pests and nematodes .

Case Study 1: Anticancer Efficacy

In a comparative study involving various triazolo-phthalazine derivatives:

  • Compound 11h was tested against four human cancer cell lines.
  • The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • The mechanism was linked to the activation of pro-apoptotic pathways.

Case Study 2: Antimicrobial Spectrum

A recent investigation focused on the antimicrobial properties:

  • Several derivatives were screened against a panel of microorganisms.
  • Derivative 5l exhibited the highest activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
  • This highlights the potential for developing new antimicrobial agents based on this scaffold.

Q & A

What are the common synthetic routes for 1,2,4-triazolo[3,4-a]phthalazine derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of hydrazones or reactions with imidoyl chlorides:

  • Hydrazone cyclization: Reaction of 1-hydrazinophthalazine derivatives with aromatic aldehydes forms hydrazones, which undergo catalytic dehydrogenative cyclization (e.g., using Pd/C in methanol) to yield triazolophthalazines .
  • Imidoyl chloride pathway: 1-Chlorophthalazine derivatives react with aromatic acid hydrazides to form triazolophthalazines. For bis-derivatives, oxalic or malonic acid dihydrazides are used .
  • Azide incorporation: Sodium azide reacts with imidoyl chlorides to produce tetrazolo-phthalazine analogs .

Key Data:

MethodYield (%)ConditionsReference
Hydrazone cyclization42–78Pd/C, methanol, reflux
Imidoyl chloride route67–99Reflux in benzene or methanol

How are the structures of synthesized triazolophthalazines confirmed?

Level: Basic
Methodological Answer:
Structural confirmation employs spectroscopic and analytical techniques:

  • IR spectroscopy: Detects NH stretches (3400–3600 cm⁻¹) and azido groups (2130 cm⁻¹) .
  • PMR/NMR: Identifies aromatic protons (δ 7.0–9.0 ppm) and deuteratable hydrazone NH signals (δ 10.5–10.9 ppm) .
  • Elemental analysis: Validates molecular composition (e.g., C, H, N content) .
  • HPLC: Assesses purity (>95% for bioactive compounds) .

How can researchers optimize biological activity when initial compounds show inactivity?

Level: Advanced
Methodological Answer:
Strategies include:

  • Substituent modification: Varying aryl groups at positions 3 and 6 to enhance target interactions. For example, 4-methylpiperazinyl groups improve solubility and kinase inhibition .
  • Structure-activity relationship (SAR): Correlating substituent effects with activity. Bulky groups at position 6 often enhance VEGFR-2 binding .
  • Computational docking: Prioritizing derivatives with predicted high affinity for targets like VEGFR-2 or 14-α-demethylase .

Example SAR Data (VEGFR-2 Inhibition):

CompoundIC50 (VEGFR-2)Key Substituents
6o0.1 ± 0.01 µM4-Methylpiperazinyl, phenyl
6m0.15 ± 0.02 µMHalogenated aryl, methyl
Sorafenib0.1 ± 0.02 µMReference drug
Source:

What computational approaches predict binding affinity for targets like VEGFR-2?

Level: Advanced
Methodological Answer:

  • Molecular docking: Uses software (e.g., AutoDock) to simulate ligand-receptor interactions. The 3LD6 PDB structure (14-α-demethylase) and VEGFR-2 crystal structures are common targets .
  • ADMET profiling: Predicts pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) to prioritize compounds with drug-like properties .
  • Binding energy analysis: Compounds with lower ΔG values (e.g., −9.2 kcal/mol for 6o) suggest stronger binding .

How to address discrepancies in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HCT-116 vs. MCF-7) and protocols (e.g., MES test for anticonvulsants) .
  • Structural validation: Confirm compound purity and stereochemistry, as impurities can skew results .
  • Meta-analysis: Compare substituent effects; e.g., 6-aryl groups in antitumor studies show variable efficacy depending on electronic properties .

What biological activities are reported for triazolophthalazine derivatives?

Level: Basic
Methodological Answer:

  • Antitumor: Inhibition of VEGFR-2 (IC50: 0.1–0.38 µM) and induction of apoptosis in colon/breast cancer models .
  • Anticonvulsant: 6-Alkoxy derivatives active in maximal electroshock (MES) tests .
  • Enzyme inhibition: Potent inhibition of phosphodiesterase and 14-α-demethylase .
  • CNS modulation: GABRA5-negative modulation (e.g., α51A compound) for cognitive deficits .

Key Activities Table:

ActivityTarget/ModelActive CompoundsReference
AntitumorVEGFR-2/HCT-1166o, 6m, 9b
AnticonvulsantMES test6-alkoxy derivatives
Enzyme inhibition14-α-demethylaseTriazolophthalazines

What strategies enhance pharmacokinetic properties of triazolophthalazines?

Level: Advanced
Methodological Answer:

  • Bioisosteric replacement: Replace labile groups (e.g., esters with amides) to improve metabolic stability .
  • Solubility enhancement: Introduce polar groups (e.g., 4-methylpiperazinyl) or formulate as salts (e.g., HCl salts) .
  • Prodrug design: Mask hydroxyl or amine groups to increase bioavailability .

ADMET Profile Example:

Property6oIdeal Range
logP2.82–5
CYP2D6 inhibitionLowNon-inhibitory
Half-life (t½)4.2 h>4 h
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.